An In-Depth Technical Guide to D-Tyrosyl-D-proline: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to D-Tyrosyl-D-proline: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tyrosyl-D-proline is a dipeptide composed of D-tyrosine and D-proline, two D-amino acids. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their diverse and important biological roles, including neurotransmission, bacterial cell wall synthesis, and regulation of physiological processes. The unique stereochemistry of D-amino acids confers resistance to degradation by common proteases, making peptides containing them, such as D-Tyrosyl-D-proline, of significant interest in drug development for their potential for increased stability and bioavailability.
This technical guide provides a comprehensive overview of the chemical structure and properties of D-Tyrosyl-D-proline. Due to the limited availability of specific experimental data for the D-D stereoisomer in publicly accessible literature, this document also draws upon data from its constituent amino acids and its L-L stereoisomer, L-Tyrosyl-L-proline, to infer its characteristics. General experimental protocols for the synthesis and analysis of such dipeptides are also presented.
Chemical Structure and Identification
D-Tyrosyl-D-proline consists of a D-tyrosine residue linked to a D-proline residue via a peptide bond. The chemical structure is characterized by the phenolic side chain of tyrosine and the cyclic pyrrolidine ring of proline, with both chiral centers in the D-configuration.
Chemical Identifiers (for D-Tyrosyl-D-proline)
| Identifier | Value |
| IUPAC Name | (2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Canonical SMILES | C1C--INVALID-LINK--O)N">C@@HC(=O)O |
| InChI Key | VNYDHJARLHNEGA-ZWKOTPCHSA-N |
Physicochemical Properties
Physicochemical Properties of Tyrosyl-proline
| Property | Value | Source |
| Molecular Weight | 278.30 g/mol | PubChem |
| Monoisotopic Mass | 278.126657 g/mol | PubChem |
| XLogP3-AA | -2.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 278.126657074 g/mol | HMDB |
| Topological Polar Surface Area | 92.4 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 366 | PubChem |
Biological Activity and Significance
Direct studies on the biological activity of D-Tyrosyl-D-proline are scarce. However, the activities of its constituent D-amino acids provide insights into its potential biological roles.
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D-Tyrosine: The metabolism of D-tyrosine is closely linked to the enzyme D-Tyr-tRNATyr deacylase (DTD). This enzyme plays a crucial role in maintaining the fidelity of protein synthesis by removing D-tyrosine that has been incorrectly charged to tRNATyr. The accumulation of D-Tyr-tRNATyr can be toxic to cells.
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D-Proline: D-proline is known to be involved in various biological processes. It can be a crucial nutrient for certain bacteria, such as Clostridioides difficile, where its metabolism via D-proline reductase is linked to growth.[1] D-proline and its derivatives are also being explored as components of peptide-based drugs due to their ability to confer specific secondary structures and increase resistance to enzymatic degradation.[2]
Given the properties of its components, D-Tyrosyl-D-proline could potentially exhibit enhanced stability in biological systems compared to its L-L counterpart and may interact with specific targets that recognize D-amino acid-containing peptides.
Signaling Pathways
There are no known signaling pathways directly modulated by D-Tyrosyl-D-proline. However, the metabolic pathways of its constituent amino acids are well-characterized. The following diagram illustrates a simplified overview of D-tyrosine and D-proline metabolism.
Metabolic pathways of D-tyrosine and D-proline.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of D-Tyrosyl-D-proline are not readily found in the literature. However, standard peptide synthesis and analytical techniques can be applied.
Synthesis of D-Tyrosyl-D-proline
A common method for dipeptide synthesis is through solution-phase or solid-phase peptide synthesis (SPPS). A generalized solution-phase approach is outlined below.
Materials:
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N-terminally protected D-Tyrosine (e.g., Boc-D-Tyr(tBu)-OH)
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C-terminally protected D-Proline (e.g., H-D-Pro-OMe)
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Coupling agent (e.g., DCC, HBTU)
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Base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF, DCM)
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Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)
Procedure:
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Coupling: Dissolve N-protected D-Tyrosine and the coupling agent in an anhydrous solvent. Add the C-protected D-Proline and a base. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
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Work-up: After the reaction is complete, filter off any precipitates. The filtrate is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
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Purification: The crude protected dipeptide is purified by column chromatography.
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Deprotection: The protecting groups are removed. For example, a Boc group is removed with trifluoroacetic acid (TFA), and a methyl ester is saponified with lithium hydroxide (LiOH).
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Final Purification: The deprotected D-Tyrosyl-D-proline is purified by reverse-phase HPLC.
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Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
The following diagram illustrates a general workflow for dipeptide synthesis.
General workflow for dipeptide synthesis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
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Reverse-Phase HPLC: Used for purification and purity assessment. A C18 column is typically used with a gradient of water and acetonitrile containing a modifier like TFA.
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Chiral HPLC: To confirm the stereochemical purity of the final product, a chiral column can be used to separate the D-D isomer from other potential stereoisomers (L-L, D-L, L-D).
Mass Spectrometry (MS):
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Used to confirm the molecular weight of the synthesized dipeptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR are used to confirm the chemical structure of D-Tyrosyl-D-proline. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.
Conclusion
D-Tyrosyl-D-proline is a dipeptide of significant interest due to the incorporation of D-amino acids, which can confer enhanced stability and unique biological activities. While specific experimental data for this dipeptide is limited, its properties can be inferred from its constituent amino acids and its L-L stereoisomer. The synthesis and analysis of D-Tyrosyl-D-proline can be achieved using standard peptide chemistry techniques. Further research into the biological effects of this and other D-dipeptides is warranted to explore their full therapeutic potential.
